An In-depth Technical Guide to the Chemical Properties of 7-bromo-5-fluoro-1H-indole
An In-depth Technical Guide to the Chemical Properties of 7-bromo-5-fluoro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Abstract
7-bromo-5-fluoro-1H-indole is a di-halogenated indole derivative that has emerged as a crucial building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a bromine atom at the 7-position and a fluorine atom at the 5-position, imparts unique electronic and steric properties. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 7-bromo-5-fluoro-1H-indole, serving as a technical guide for researchers. It includes detailed experimental protocols for its synthesis and subsequent functionalization, alongside a summary of its physicochemical and spectroscopic data.
Core Chemical Properties
7-bromo-5-fluoro-1H-indole is a solid compound at room temperature, valued for its role as a versatile synthetic intermediate.[1][2] The key physicochemical properties are summarized below.
Physicochemical Data
The following table outlines the primary physical and chemical identifiers for 7-bromo-5-fluoro-1H-indole.
| Property | Value | Reference(s) |
| CAS Number | 408355-23-7 | [3] |
| Molecular Formula | C₈H₅BrFN | [3] |
| Molecular Weight | 214.03 g/mol | [3] |
| Melting Point | 20-25 °C | [3] |
| Boiling Point | 315.1 ± 22.0 °C (Predicted) | [3] |
| Density | 1.750 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Solid | [2] |
| Purity | Typically available at ≥95% or ≥97% | [2] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 7-bromo-5-fluoro-1H-indole. Representative proton NMR (¹H NMR) data is provided from synthesis literature.
| Spectrum | Data | Reference(s) |
| ¹H NMR (CDCl₃, 300 MHz) | δ 8.30 (br s, 1H), 7.29 (m, 1H), 7.25 (m, 1H), 7.16 (m, 1H), 6.60 (m, 1H) | [4] |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 11.45 (bs, 1H), 7.50 (t, 1H), 7.40 (dd, 1H), 7.25 (dd, 1H), 6.50 (dd, 1H) | [4] |
Note: Spectroscopic data for derivatives such as ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate are also available in the literature.[5]
Synthesis and Reactivity
The synthesis of 7-bromo-5-fluoro-1H-indole can be achieved through several routes, with the most common methods leveraging commercially available precursors. Its reactivity is dominated by the distinct properties of the halogen substituents.
Synthetic Protocols
A prevalent synthetic strategy involves the cyclization of a substituted nitrobenzene precursor. The workflow and a detailed experimental protocol are provided below.
Caption: Synthesis of 7-bromo-5-fluoro-1H-indole via Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction and Cyclization [4]
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Reaction Setup: Dissolve 1-bromo-5-fluoro-2-nitrobenzene (1.22 g, 5.0 mmol) in tetrahydrofuran (THF, 50 ml) in a suitable reaction vessel under a nitrogen atmosphere.
-
Grignard Addition: Cool the solution to -45°C. Add a 1M solution of vinylmagnesium bromide in THF (15 ml, 15.0 mmol) dropwise, ensuring the internal temperature does not exceed -40°C.
-
Reaction: Stir the resulting dark solution at -40°C for 30 minutes.
-
Quenching: Add 10 ml of saturated aqueous ammonium chloride (NH₄Cl) solution and allow the reaction mixture to warm to room temperature.
-
Extraction: Extract the mixture twice with diethyl ether. Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel (eluent: n-hexane/EtOAc 9:1) to yield 7-bromo-5-fluoro-1H-indole.
Chemical Reactivity and Applications
The utility of 7-bromo-5-fluoro-1H-indole in synthetic chemistry stems from the differential reactivity of its C-Br and C-F bonds and the overall electronic nature of the indole scaffold.
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C-7 Bromine Atom: The bromine atom is an excellent handle for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1] This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.
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C-5 Fluorine Atom: The electron-withdrawing fluorine atom influences the reactivity of the entire indole ring. In medicinal chemistry, fluorine is a common bioisostere used to enhance metabolic stability, improve membrane permeability, and modulate pKa.[1] It can also participate in key electrostatic interactions with biological targets.
-
Applications: This compound is a key intermediate for extensive structure-activity relationship (SAR) studies.[1] It is actively investigated for developing novel therapeutic agents, particularly antiviral compounds targeting the influenza polymerase PB2 cap-binding domain.[1] The broader indole scaffold is widely explored for antimicrobial and anticancer activities.[1][6][7]
Key Cross-Coupling Reactions
The functionalization of the C-7 position is a primary application of this molecule. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from established methods for similar bromo-heterocycles.[8][9][10]
Suzuki-Miyaura Coupling
This reaction is used to form a C-C bond by coupling the bromo-indole with an organoboron compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling [9][11]
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Reaction Setup: In a dry reaction vessel, combine 7-bromo-5-fluoro-1H-indole (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3–5 mol%).
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-5-fluoro-1H-indole derivative.
Buchwald-Hartwig Amination
This reaction is employed to form a C-N bond, coupling the bromo-indole with a primary or secondary amine.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination [10][12]
-
Reaction Setup: In an oven-dried Schlenk tube, combine 7-bromo-5-fluoro-1H-indole (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1–4 mol%), a suitable phosphine ligand (e.g., XPhos, 2–8 mol%), and a base (e.g., NaOtBu or LiHMDS, 1.4–2.2 equiv).
-
Inerting: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the amine (1.2 equiv) followed by an anhydrous solvent (e.g., toluene or THF) via syringe.
-
Reaction: Heat the sealed tube in a preheated oil bath at 80–110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-5-fluoro-1H-indole derivative.
Safety Information
7-bromo-5-fluoro-1H-indole should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3).
-
Precautionary Statements: Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[13]
Disclaimer: This document is intended for research and informational purposes only. It is not for human or veterinary use. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
References
- 1. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]
- 2. 7-Bromo-5-fluoro-1H-indole | CymitQuimica [cymitquimica.com]
- 3. 7-BROMO-5-FLUOROINDOLE CAS#: 408355-23-7 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester(396076-60-1) 1H NMR [m.chemicalbook.com]
- 6. rjpn.org [rjpn.org]
- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
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- 13. 7-Bromo-5-fluoroindole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
